4-iodo-1H-1,3-benzodiazol-2-amine

Catalog No.
S13980689
CAS No.
M.F
C7H6IN3
M. Wt
259.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-iodo-1H-1,3-benzodiazol-2-amine

Product Name

4-iodo-1H-1,3-benzodiazol-2-amine

IUPAC Name

4-iodo-1H-benzimidazol-2-amine

Molecular Formula

C7H6IN3

Molecular Weight

259.05 g/mol

InChI

InChI=1S/C7H6IN3/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H,(H3,9,10,11)

InChI Key

KIHDGOHLFVQLEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)I)N=C(N2)N

4-Iodo-1H-1,3-benzodiazol-2-amine is a chemical compound characterized by the presence of an iodine atom at the 4-position of the benzodiazole ring. This compound has the molecular formula C7H6IN2C_7H_6IN_2 and a molecular weight of approximately 232.04 g/mol. The structure consists of a benzodiazole moiety, which is a bicyclic structure containing both benzene and diazole rings, with an amino group at the 2-position and an iodine substituent at the 4-position.

The compound is notable for its potential applications in medicinal chemistry due to its unique structural features that may influence its biological activity and reactivity.

  • Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions. This allows for the synthesis of various derivatives.
  • Oxidation and Reduction Reactions: The compound can undergo oxidation using agents like potassium permanganate or hydrogen peroxide, potentially yielding oxidized derivatives. Reduction can also occur using sodium borohydride or lithium aluminum hydride to form reduced products.
  • Cyclization Reactions: The amino group can engage in cyclization reactions leading to the formation of more complex structures.

The biological activity of 4-iodo-1H-1,3-benzodiazol-2-amine has been explored in various studies. Compounds containing benzodiazole derivatives are known for their diverse pharmacological properties, including:

  • Antimicrobial Activity: Some studies suggest that benzodiazole derivatives exhibit significant antimicrobial properties, making them potential candidates for developing new antibiotics.
  • Anticancer Properties: Research indicates that certain benzodiazole derivatives may inhibit tumor growth and induce apoptosis in cancer cells.
  • Neuroprotective Effects: Some compounds in this class have shown promise in protecting neuronal cells from oxidative stress.

The synthesis of 4-iodo-1H-1,3-benzodiazol-2-amine typically involves several steps:

  • Formation of Benzodiazole Ring: The initial step often includes the condensation reaction between o-phenylenediamine and an appropriate carbonyl compound to form the benzodiazole structure.
  • Iodination: The introduction of iodine at the 4-position can be achieved through electrophilic iodination using iodine monochloride or N-iodosuccinimide.
  • Amine Substitution: The amino group can be introduced via nucleophilic substitution reactions involving suitable amine precursors.

4-Iodo-1H-1,3-benzodiazol-2-amine has several potential applications:

  • Pharmaceutical Development: Due to its biological activity, it serves as a lead compound for developing new drugs targeting infections or cancers.
  • Chemical Probes: It can be utilized as a chemical probe in biological studies to investigate mechanisms of action or cellular pathways.
  • Material Science: Its unique properties may also find applications in developing novel materials with specific electronic or optical characteristics.

Interaction studies involving 4-iodo-1H-1,3-benzodiazol-2-amine focus on its binding affinity with various biological targets, such as enzymes or receptors. These studies help elucidate its mechanism of action and potential therapeutic effects. Techniques such as molecular docking simulations and binding assays are commonly employed to assess these interactions.

Several compounds share structural similarities with 4-iodo-1H-1,3-benzodiazol-2-amine. Below is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Features
1H-BenzimidazoleContains a similar bicyclic structureLacks halogen substitution; primarily used in pharmaceuticals
5-Bromo-1H-benzimidazoleBromine substitution at position 5Exhibits different reactivity due to bromine; used in drug design
2-Amino-benzothiazoleContains a thiazole ring instead of diazoleKnown for distinct biological activities; often used as a scaffold
4-IodoquinazolineIodine substitution on a quinazoline structureDisplays different pharmacological profiles; used in cancer research
5-Fluoro-benzothiazoleFluorine substitution at position 5Offers unique electronic properties; relevant in medicinal chemistry

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

258.96064 g/mol

Monoisotopic Mass

258.96064 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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